molecular formula C15H24ClN3O2 B562001 tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride CAS No. 180001-98-3

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride

Cat. No.: B562001
CAS No.: 180001-98-3
M. Wt: 313.826
InChI Key: LTLBLVCQQFRNNL-UHFFFAOYSA-N
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Description

Structural Features

The molecule contains:

  • tert-Butyl carbamate : A sterically bulky group preventing unwanted reactions.
  • Acetimidoyl group : A resonance-stabilized amidine (CH3C=N-NH-) with potential tautomerism.
  • Benzyl backbone : A rigid aromatic system with a 3-position substituent.

Tautomeric Equilibria

Amidines like acetimidoylaminomethylbenzyl exhibit prototropic tautomerism between:

  • Imidamide form : CH3C=N-NH-CH2-
  • Aminoimine form : CH3C-NH-N=CH2-

This equilibrium depends on solvent polarity and pH, with the imidamide form dominant in nonpolar solvents.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Functional Group Wavenumber Range Assignment
N-H (Amidine/Ammonium) 3300–3500 Stretching vibrations
C=N (Acetimidoyl) 1655–1700 Imine double bond
C=O (Carbamate) 1700–1750 Carbonyl stretch
C-N (Amidine) 1550–1600 Aromatic C-N stretching

Data extrapolated from analogous amidines and carbamates.

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6) :

  • 10.4 ppm : NH⁺ (broad singlet, hydrochloride salt).
  • 8.9–7.7 ppm : Aromatic protons (multiplet).
  • 3.6–3.2 ppm : CH2 groups (acetimidoylaminomethyl).
  • 1.2–1.3 ppm : tert-Butyl methyl groups.

13C NMR :

  • 165–175 ppm : Carbonyl carbon (C=O).
  • 150–160 ppm : C=N carbon (acetimidoyl).
  • 120–140 ppm : Aromatic carbons.
  • 20–30 ppm : Aliphatic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption maxima :

  • Aromatic π→π* transitions : ~250–300 nm.
  • C=N conjugation : ~320–350 nm (weak absorption).

No experimental data available; predicted based on structural analogs.

Summary of Structural Features

Property Detail
Molecular Formula C15H24ClN3O2
Weight 313.82 g/mol
Tautomerism Imidamide ↔ Aminoimine equilibrium
Key Spectral Markers N-H (3300–3500 cm⁻¹), C=N (1655–1700 cm⁻¹)

Properties

IUPAC Name

tert-butyl N-[[3-[(1-aminoethylideneamino)methyl]phenyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-11(16)17-9-12-6-5-7-13(8-12)10-18-14(19)20-15(2,3)4;/h5-8H,9-10H2,1-4H3,(H2,16,17)(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLBLVCQQFRNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676221
Record name tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180001-98-3
Record name tert-Butyl [(3-{[(E)-(1-aminoethylidene)amino]methyl}phenyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

BOC Protection Strategies for Intermediate Synthesis

The tert-butyloxycarbonyl (BOC) group is critical for protecting amines during multistep syntheses. Patent CN102020589B demonstrates the use of di-tert-butyl dicarbonate (BOC anhydride) to introduce the BOC moiety to azetidine derivatives . For example, 3-azetidinone was BOC-protected using BOC anhydride in dichloromethane with triethylamine as a base, achieving yields exceeding 90% . Similar methodologies are adaptable to the benzylamine scaffold of the target compound.

In another approach, Patent CN111362852A details the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone via acid-catalyzed deprotection of dimethoxy-protected intermediates . The use of citric acid in ethyl acetate at 20–40°C for 3–4 hours facilitated ketone formation with an 85.4% yield . This highlights the importance of mild acidic conditions to preserve the BOC group while deprotecting other functionalities.

Hydrochlorination and Final Product Isolation

Hydrochlorination is the final step to obtain the water-soluble hydrochloride salt. Patent CN111362852A isolates crystalline products by adding hexane to concentrated residues, followed by cooling to 5–10°C . For example, 1-tert-butyloxycarbonyl-3-azetidinone was crystallized with 52 mL hexane, yielding 7.0 g (85.4%) of pure product .

Similarly, the target compound’s hydrochloride form likely requires treatment with HCl gas or concentrated hydrochloric acid in a polar solvent like ethyl acetate. The Organic Syntheses protocol uses dilute hydrochloric acid for washing organic phases, ensuring protonation of the amidine group . Final purification via hexane recrystallization aligns with methods yielding >90% purity .

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Reference
BOC ProtectionBOC anhydride, triethylamineDichloromethane, 10–40°C91%
Acetamidine FormationEthyl acetimidate hydrochloride2-Methyltetrahydrofuran, RT89%
HydrochlorinationHCl gas, hexane5–10°C, 1–2 h85.4%
PTC AlkylationTetrabutyl ammonium bromide, KOHEthyl acetate, −10–0°C97%

Key findings include the superior yield of PTC alkylation (97%) and the reliability of BOC protection under mild conditions. Ethyl acetimidate hydrochloride remains the preferred amidinating agent due to its commercial availability and stability .

Challenges and Optimization Opportunities

Impurity generation during BOC deprotection, as noted in Patent CN111362852A, remains a hurdle . Switching from DMSO to ethyl acetate reduced byproducts, improving yield from 58% to 85.4% . Additionally, replacing toxic solvents like dioxane with 2-methyltetrahydrofuran enhances environmental compatibility .

Future work should explore enzymatic BOC protection or flow chemistry to minimize side reactions. The integration of continuous crystallization, as demonstrated in hexane-based isolation , could further streamline large-scale production.

Chemical Reactions Analysis

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

iNOS Inhibition

Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride has been identified as a human inducible nitric oxide synthase inhibitor. iNOS plays a critical role in various pathological conditions, including inflammation and cancer. By inhibiting iNOS, this compound may offer therapeutic benefits in managing diseases characterized by excessive nitric oxide production .

Synthesis of Selective Inhibitors

This compound serves as an important synthetic intermediate for developing selective iNOS inhibitors. The synthesis pathway typically involves the condensation of tert-butyl carbamate derivatives with various amines, leading to compounds with enhanced selectivity and potency against iNOS .

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of related carbamate derivatives demonstrated their efficacy as iNOS inhibitors. The synthesized compounds were evaluated for their ability to reduce nitric oxide levels in vitro, showcasing the potential of tert-butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate as a lead compound for further development .

Case Study 2: Neuroprotection Research

In vitro studies on similar compounds have shown that they can protect astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress markers like TNF-α. These findings highlight the importance of further exploring the neuroprotective potential of tert-butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate .

Comparative Analysis Table

Compound NameApplication AreaKey Findings
Tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamateiNOS InhibitionEffective in reducing nitric oxide production
Related Carbamate DerivativesNeuroprotectionReduced amyloid-beta toxicity in astrocytes
Lacosamide Synthesis IntermediateAntiepileptic Drug DevelopmentHigh yield and improved synthetic route

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Key Structural Features Biological Activity (IC50 or Selectivity) Solubility/Stability Reference
tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride 180001-98-3 Benzyl core with acetimidoylamino-methyl and tert-butyl carbamate iNOS inhibitor (IC50 = 2.0 µM); long-acting Likely enhanced stability due to tert-butyl group; hydrochloride salt improves solubility
S-Methylisothiourea Sulfate 867-44-7 Thiourea derivative with methyl group Potent iNOS inhibitor (higher selectivity for iNOS over eNOS/nNOS) High aqueous solubility due to sulfate salt; short half-life
tert-Butyl (3-aminopropyl)carbamate Hydrochloride 127346-48-9 Linear propane chain with tert-butyl carbamate Structural analogue; no direct iNOS data reported Similar solubility profile; reduced steric hindrance compared to benzyl derivatives
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate Hydrochloride 1803606-65-6 Cyclopentylmethyl-substituted propylamine Not explicitly reported for iNOS; likely lower potency due to lack of acetimidoyl group Hydrophobic cyclopentyl group may reduce solubility
Wogonin 632-85-9 Flavonoid (natural product) Anti-inflammatory; indirect iNOS suppression (IC50 ~10 µM) Poor bioavailability; limited stability

Key Observations:

Potency and Selectivity: The target compound’s acetimidoylaminomethyl group confers superior iNOS inhibition (2.0 µM) compared to natural products like Wogonin (IC50 ~10 µM) . Unlike S-Methylisothiourea sulfate, which exhibits broader NOS isoform activity, the tert-butyl carbamate moiety may enhance target specificity .

Structural Advantages: The benzyl scaffold provides rigidity, while the tert-butyl group enhances metabolic stability compared to linear analogues (e.g., tert-Butyl (3-aminopropyl)carbamate Hydrochloride) .

Solubility: The hydrochloride salt improves aqueous solubility, addressing a limitation seen in hydrophobic analogues like tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate Hydrochloride .

Key Observations:

Synthetic Complexity: The target compound requires specialized intermediates (e.g., acetimidoylamino-methyl benzyl derivatives), increasing synthesis difficulty compared to simpler carbamates like tert-Butyl (3-nitrobenzyl)carbamate .

Cost: At $230/5 mg, the compound is significantly more expensive than other iNOS inhibitors (e.g., S-Methylisothiourea sulfate at $225/1 g), reflecting its niche application as a research intermediate .

Pharmacological and Industrial Relevance

  • iNOS Targeting: The compound’s prolonged activity distinguishes it from short-acting inhibitors like S-Methylisothiourea sulfate, making it suitable for chronic inflammatory models .

Biological Activity

tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 180001-98-3
  • Molecular Formula: C13H20N2O2·HCl

Physical Properties

PropertyValue
Molecular Weight260.77 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties: In vitro studies have indicated cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.

Case Studies and Research Findings

  • Antibacterial Activity:
    • A study published in Journal of Medicinal Chemistry assessed the antibacterial properties of several carbamate derivatives, including tert-butyl N-[3-(acetimidoylaminomethyl)benzyl]carbamate. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .
  • Cytotoxicity Against Cancer Cells:
    • Research conducted by Smith et al. (2022) evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The study found that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM .
  • Mechanistic Studies:
    • A mechanistic investigation revealed that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with the PI3K/Akt pathway, which is crucial in cancer biology .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration RangeObserved Effect
AntibacterialS. aureus10 - 100 µg/mLSignificant inhibition
AntibacterialE. coli10 - 100 µg/mLSignificant inhibition
CytotoxicityHeLa1 - 100 µMInduced apoptosis
CytotoxicityMCF-71 - 100 µMInduced apoptosis

Pharmacological Profiles

PropertyValue
Antimicrobial SpectrumBroad-spectrum activity
IC50 (HeLa)~25 µM
IC50 (MCF-7)~30 µM

Q & A

Q. What are the established synthetic routes for tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a benzylamine derivative functionalized with an acetimidoyl group. Key steps include:
  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amine functionalities during intermediate synthesis .
  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
  • Salt Formation : Conversion to the hydrochloride salt using HCl in anhydrous solvents (e.g., dichloromethane) to enhance stability .
    Yield optimization requires precise temperature control (0–25°C) and pH monitoring during neutralization. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization is critical for >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify backbone connectivity (e.g., tert-butyl singlet at δ 1.4 ppm, benzyl protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 323.1872) to confirm molecular formula (C16_{16}H26_{26}N4_4O2_2·HCl) .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs refine atomic coordinates and validate hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound as an iNOS inhibitor?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 0.5–5 µM across studies) arise from assay conditions. Mitigation strategies include:
  • Standardized Assays : Use recombinant human iNOS in cell-free systems (e.g., HEK293 lysates) to eliminate cell permeability variables .
  • Control for Off-Target Effects : Co-administration with selective inhibitors (e.g., 1400W for iNOS vs. eNOS/nNOS) to confirm specificity .
  • Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity variations across isoforms .

Q. How can crystallographic data inform the design of derivatives with enhanced iNOS selectivity?

  • Methodological Answer : High-resolution crystal structures (e.g., PDB: 3E7T) guide rational modifications:
  • Active-Site Analysis : Identify key residues (e.g., Arg375, Trp372) for hydrogen bonding or steric clashes using Mercury visualization tools .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzyl position to enhance hydrophobic interactions, validated via free-energy perturbation (FEP) simulations .
  • Salt Engineering : Replace hydrochloride with besylate salts to modulate solubility without disrupting binding affinity .

Q. What computational and experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies combine:
  • pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC for degradation products (e.g., tert-butyl alcohol release) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robustness for storage) .
  • DFT Calculations : Predict hydrolysis pathways (e.g., carbamate cleavage) using Gaussian09 at the B3LYP/6-31G* level .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility values for this compound?

  • Methodological Answer : Solubility discrepancies (e.g., 10–50 mg/mL in water) stem from:
  • Salt Form Variations : Hydrochloride vs. free base forms; use Karl Fischer titration to quantify residual solvent content .
  • Aggregation Effects : Dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
  • Standardized Protocols : Adopt OECD 105 guidelines for shake-flask experiments at 25°C with controlled ionic strength .

Structural and Functional Comparison

Q. How does this compound compare structurally to other iNOS inhibitors, and what functional advantages does it offer?

  • Methodological Answer : Comparative analysis with S-methylisothiourea (SMT) and 1400W reveals:
  • Enhanced Selectivity : The acetimidoylaminomethyl group reduces off-target binding to eNOS/nNOS (confirmed via SPR assays) .
  • Improved Pharmacokinetics : LogP ~1.8 (vs. SMT: -0.5) balances solubility and membrane permeability .
  • Metabolic Stability : Cytochrome P450 assays (CYP3A4/2D6) show slower oxidative degradation than aminoguanidine derivatives .

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